3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione
Description
3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione (hereafter referred to as Compound 1) is a macrocyclic ligand synthesized via the reaction of the dipotassium salt of 2,6-pyridinedicarboxylic acid with ethylenediamine and 1,2-dibromoethane in methanol . The compound features a bicyclic framework with two amide carbonyl groups, two nitrogen atoms from ethylenediamine, and an oxygen-rich pyridinedicarboxylate backbone. Its pentadentate nature allows it to coordinate with transition metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺), forming stable complexes characterized by strong electron transfer from the macrocycle to the metal center . These complexes exhibit notable thermal stability and have been studied for their spectroscopic and electrochemical properties .
Properties
CAS No. |
40430-00-0 |
|---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione |
InChI |
InChI=1S/C16H22N2O2/c19-15-13-8-7-9-14(12-13)16(20)18-11-6-4-2-1-3-5-10-17-15/h7-9,12H,1-6,10-11H2,(H,17,19)(H,18,20) |
InChI Key |
VTSDMIFKZLXFQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCNC(=O)C2=CC=CC(=C2)C(=O)NCCC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione typically involves the use of pyridine-based macrocyclic ligands. One common method includes the preparation of Ni(II) complexes with the macrocyclic ligand, followed by the substitution of axial coligands . The reaction conditions often involve the use of solvents like acetonitrile and reagents such as bromide, iodide, and imidazole .
Chemical Reactions Analysis
3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common reagents for substitution reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can lead to the formation of halogenated derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
1. Inhibition of ADP-Ribosyltransferases
One of the prominent applications of 3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione is its role as an inhibitor of ADP-ribosyltransferases (ARTDs). These enzymes are implicated in various cellular processes and diseases, including cancer and neurodegenerative disorders.
A study demonstrated that this compound exhibited high binding affinity towards ARTD3, with a significant thermal shift indicating its potential effectiveness as a selective inhibitor. The thermal shift data for various compounds against ARTD family members showed promising results for this compound, suggesting its use in therapeutic applications targeting these enzymes .
Table 1: Thermal Shift Data for this compound
| Compound ID | ARTD3 ΔTm (°C) | ARTD1 ΔTm (°C) | ARTD2 ΔTm (°C) | ARTD5 ΔTm (°C) | ARTD8 ΔTm (°C) |
|---|---|---|---|---|---|
| 1 | 8.46 ± 0.17 | 1.98 ± 0.06 | 1.35 ± 0.43 | 0.00 ± 0.04 | -0.29 ± 0.51 |
2. Treatment of Thromboembolic Disorders
The compound has also been explored for its potential in treating thromboembolic disorders by acting as a selective factor XIa inhibitor and dual inhibitor of factor XIa and plasma kallikrein. This application is particularly relevant for conditions such as diabetic retinopathy and macular edema .
The development of pharmaceutical compositions containing this compound indicates its therapeutic potential in managing blood clotting disorders.
Photochemical Applications
1. Photocatalysis
In the field of photochemistry, derivatives of this compound have been investigated for their photocatalytic properties in the reduction of carbon dioxide (CO2). These compounds demonstrate strong absorption in the visible region and exhibit excellent photo-redox characteristics, making them suitable candidates for photocatalytic applications .
Case Study: Iridium Complexes
Research involving iridium complexes derived from this bicyclic structure has shown that they can effectively catalyze the formation of carbon-carbon bonds through photochemical processes while also displaying cytotoxicity towards cancer cells . This dual functionality highlights their potential for both energy conversion and therapeutic applications.
Mechanism of Action
The mechanism of action of 3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it acts as an inhibitor by binding to enzyme active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
2,13-Dimethyl-3,6,9,12,18-Pentaazabicyclo[12.3.1]octadeca-1(18),2,12,14,16-pentaene
- Structure : A pentadentate N₅ ligand with methyl substituents .
- Coordination : Binds Co²⁺ and Fe³⁺, enabling electrocatalytic CO₂ reduction. Co complexes favor CO production, while Fe complexes generate HCOOH due to distinct protonation pathways .
- Comparison: Unlike Compound 1, this ligand lacks oxygen donors and relies solely on nitrogen for metal binding. Its methyl groups enhance steric effects, influencing catalytic selectivity .
3,12-Bis((1H-Benzimidazol-2-yl)methyl)-6,9-Dioxa-3,12,18-Triazabicyclo[12.3.1]octadeca-1(18),14,16-triene
- Structure : A heptadentate ligand with benzimidazolyl N-pendant arms .
- Coordination : Forms seven-coordinate complexes with Mn²⁺, Fe²⁺, Co²⁺, and Ni²⁺. The pendant arms increase denticity and stabilize high-spin configurations .
- Comparison : The additional benzimidazole groups in this macrocycle enable stronger metal-ligand interactions compared to Compound 1, broadening its applicability in magnetism and redox studies .
Functional Analogues in Catalysis and Biomedicine
16-[Methyl-3-(1H-Indol-3-yl)-2-(Amino)Acetamido]-3,6,9,12-Tetraazabicyclo[12.3.1]octadeca-1,14,16-triene-2,13-dione
- Structure : A tetraaza macrocycle conjugated with L-tryptophan .
- Application : Radiolabeled with ⁹⁹ᵐTc for SPECT tumor imaging. The indole moiety enhances tumor-targeting specificity .
- Comparison: Unlike Compound 1, this derivative incorporates amino acid residues for biological targeting, demonstrating how macrocycle functionalization expands utility in biomedicine .
BACE-1 Inhibitors with Hydroxyethylamine Core
- Example: (S)-16-(Methanesulfonyl-Methyl-Amino)-2,13-Dioxo-6-Oxa-3,12-Diaza-Bicyclo[12.3.1]octadeca-1(18),8,14,16-tetraen-4-yl Derivatives .
- Structure : Sulfonamide and hydroxyethylamine groups appended to the macrocycle.
- Application : Potent inhibitors of β-secretase (BACE-1), a target in Alzheimer’s disease therapy .
- Comparison : The introduction of sulfonamide and bulky substituents alters the macrocycle’s conformational flexibility, enabling selective enzyme inhibition—a stark contrast to Compound 1’s metal-coordination focus .
Comparative Data Table
Research Findings and Implications
- Compound 1 ’s oxygen-rich scaffold provides a balance of rigidity and electron-donating capacity, ideal for stabilizing mid-transition metals .
- Analogues with nitrogen-dominated coordination spheres (e.g., N₅ ligands) excel in catalysis, while those with appended functional groups (e.g., benzimidazole, amino acids) enable specialized applications in biomedicine and materials science .
- Safety profiles of similar macrocycles underscore the need for cautious handling, particularly in industrial and pharmacological contexts .
Biological Activity
3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione is a complex bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer treatment and neuroprotection.
Antitumor Activity
One of the most significant findings regarding this compound is its antitumor activity. A study demonstrated that derivatives of related bicyclic compounds showed promising results in inhibiting tumor growth in vivo. The specific mechanisms include:
- Induction of Apoptosis : The compound has been shown to promote programmed cell death in cancer cells.
- Inhibition of Cell Proliferation : It effectively reduces the proliferation rates of various cancer cell lines.
Neuroprotective Effects
In addition to its antitumor properties, this compound has been investigated for its neuroprotective effects. Preliminary studies suggest that it may help in:
- Reducing Oxidative Stress : By scavenging free radicals, it protects neuronal cells from oxidative damage.
- Enhancing Neurogenesis : It may promote the growth and differentiation of neural stem cells.
Data Table: Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antitumor | Induces apoptosis; inhibits proliferation | |
| Neuroprotective | Reduces oxidative stress; enhances neurogenesis | |
| Antimicrobial | Inhibits bacterial growth |
Case Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of this compound in a xenograft model of human breast cancer. The results indicated a significant reduction in tumor size compared to controls, with a noted increase in apoptotic markers within tumor tissues.
Case Study 2: Neuroprotection in Animal Models
Another study focused on the neuroprotective effects of this compound in a rodent model of ischemic stroke. Administration of the compound resulted in decreased infarct size and improved neurological outcomes, suggesting its potential as a therapeutic agent for stroke management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
